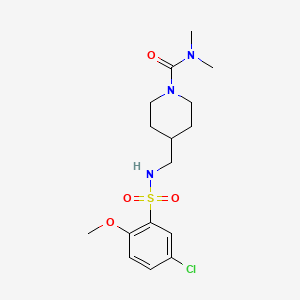

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((5-chloro-2-methoxyphenylsulfonyl)amido)methyl)-N,N-dimethylpiperidine-1-carboxamide" is a structurally novel molecule that is likely to be related to sulfonamide derivatives, which have been studied for various biological activities. Sulfonamides are known to possess a wide range of therapeutic properties, including inhibition of enzymes like reverse transcriptase and acetylcholinesterase, which are relevant in diseases such as HIV and Alzheimer's respectively .

Synthesis Analysis

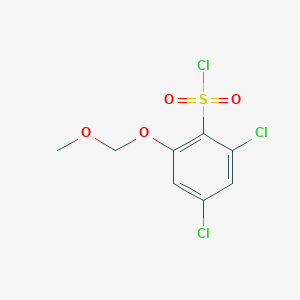

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride . The resulting sulfonamides can be further modified by reacting with various alkyl or aralkyl halides to produce a series of new derivatives . This method could potentially be applied to synthesize the compound , although the specific details of its synthesis are not provided in the given papers.

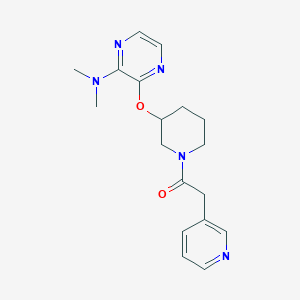

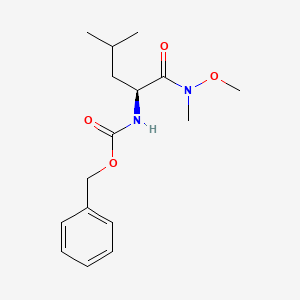

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization, along with elemental analysis to confirm the molecular composition . These techniques would be essential in analyzing the molecular structure of "4-((5-chloro-2-methoxyphenylsulfonyl)amido)methyl)-N,N-dimethylpiperidine-1-carboxamide".

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and further reactions with amines. For example, the reaction of carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride with different amines produced corresponding sulfonamido derivatives . The acid chlorides of these sulfonamides can then be transformed into other amides . These types of reactions could be relevant to the compound , although specific reactions have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and bioavailability, are important for their therapeutic application. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide showed good oral bioavailability in rhesus monkeys . Pharmacokinetic studies, such as those performed on 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, provide insights into the absorption, distribution, metabolism, and excretion of these compounds . Such studies would be crucial for understanding the properties of "4-((5-chloro-2-methoxyphenylsulfonyl)amido)methyl)-N,N-dimethylpiperidine-1-carboxamide".

Scientific Research Applications

Antitumor Activity

Compounds with similar structural motifs, such as acridine and its derivatives, have been investigated for their antitumor activities. For example, CI-921, an anilinoacridine derivative, demonstrated activity in experimental solid tumors and was studied in phase II trials for patients with solid tumors, including breast, stomach, pancreas, nonsmall cell lung, and other cancers. Despite its principal toxicities, including leukopenia and phlebitis, CI-921 showed partial responses in breast cancer and nonsmall cell lung cancer patients, highlighting its potential as a cancer therapeutic agent (Sklarin et al., 1992).

Enzyme Inhibition for Alzheimer’s Disease

Research into the inhibition of enzymes relevant for Alzheimer’s disease has identified sulfonamide derivatives as promising agents. A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, with one derivative showing significant inhibitory activity against acetylcholinesterase, comparable to Neostigmine methylsulfate. This highlights the potential of sulfonamide derivatives in developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Chemoselective Nucleophilic Chemistry

In the realm of chemical research, derivatives of isoxazole, such as 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, were synthesized and examined for their chemoselective nucleophilic reactions. This work showcases the utility of specific molecular scaffolds for synthesizing a broad array of compounds, demonstrating the versatility of such structures in facilitating diverse chemical transformations (Yu et al., 2009).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped oligomers, with structural features similar to sulfonamide derivatives, have shown selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. Such studies are crucial in designing novel materials for selective separation processes, highlighting the application of these compounds in materials science (Sawada et al., 2000).

properties

IUPAC Name |

4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)15-10-13(17)4-5-14(15)24-3/h4-5,10,12,18H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTQHSTVLUHJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)